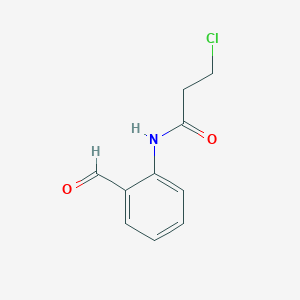
3-chloro-N-(2-formylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmacological Properties of Phenolic Acids
Phenolic acids, such as chlorogenic acid (CGA), exhibit a wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. CGA, found in green coffee extracts and tea, plays crucial roles in regulating lipid and glucose metabolism, potentially aiding in the treatment of hepatic steatosis, cardiovascular disease, diabetes, and obesity. Its diverse therapeutic roles highlight the significance of phenolic compounds in scientific research and their potential in developing natural food additives and therapeutic agents (Naveed et al., 2018).
Environmental and Health Risks of Chlorinated Organophosphorus Chemicals
Tris(1,3-dichloro-2-propyl)phosphate (TDCPP), a halogen-containing organophosphorus chemical used as a flame retardant, has raised concerns due to its ubiquity in the environment and potential human health effects. Research highlights the need for comprehensive understanding of TDCPP's environmental behavior and health risks, including its developmental, reproductive, hepatic, nephron, and endocrine-disrupting toxicity in animals and humans. The review calls for further investigation into the behavior and health risks of such emerging contaminants (Wang et al., 2020).
Nutraceutical and Food Additive Roles of Chlorogenic Acid
Chlorogenic acid (CGA) is discussed for its dual role as a nutraceutical and food additive, offering health-promoting properties against metabolic syndrome and serving as a natural molecule for food preservation. Its antioxidant, antimicrobial, and prebiotic activities make CGA an excellent candidate for dietary supplements and functional foods, highlighting its importance in scientific research for developing healthier food options and treating metabolic-related disorders (Santana-Gálvez et al., 2017).
Remediation Strategies for Polychlorinated Biphenyls (PCBs)
The review on the remediation of PCBs in contaminated soils and sediments covers various strategies, including phytoremediation, microbial degradation, and chemical treatments. It emphasizes the need for further research to develop efficient, cost-effective solutions for PCB remediation, considering the environmental persistence and toxicity of PCBs. The potential of combined technologies for more effective PCB remediation is also explored, underlining the scientific interest in finding sustainable methods to address environmental pollution (Jing et al., 2018).
Propiedades
IUPAC Name |
3-chloro-N-(2-formylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-6-5-10(14)12-9-4-2-1-3-8(9)7-13/h1-4,7H,5-6H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGASDQPCCSBJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)NC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-formylphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

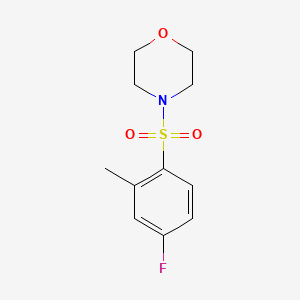
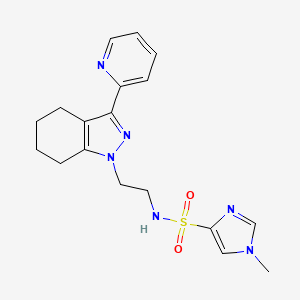
![9-cyclohexyl-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2734856.png)
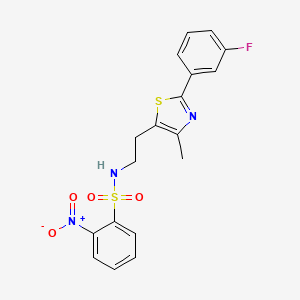
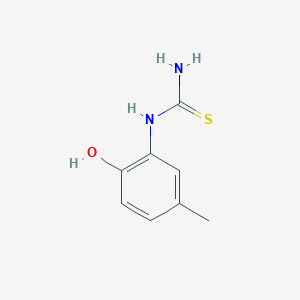
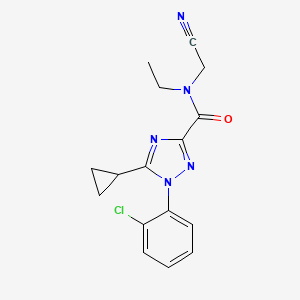
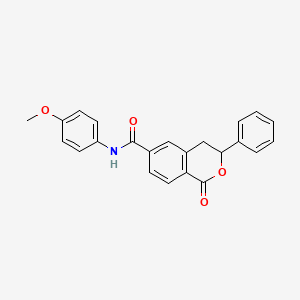
![2-{[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2734867.png)
![2-Methyl-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B2734868.png)
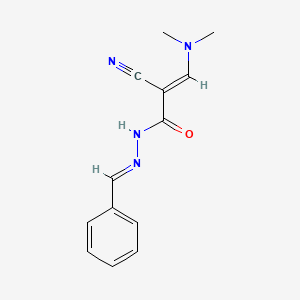
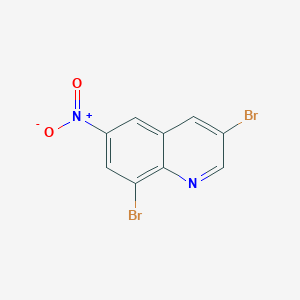
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2734875.png)
![4-acetyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2734876.png)
![N-(2-chlorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2734877.png)